molecular formula C6H11NO2 B1232480 4-Methyl-2-oxo-pentanal oxime

4-Methyl-2-oxo-pentanal oxime

Cat. No.: B1232480
M. Wt: 129.16 g/mol
InChI Key: YNFDTNUDQJVEOF-DAXSKMNVSA-N
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Description

Nomenclature and Structural Representations within Oxime Chemistry

4-Methyl-2-oxo-pentanal oxime, a member of the oxime family of organic compounds, is systematically named according to IUPAC nomenclature as (1Z)-1-hydroxyimino-4-methylpentan-2-one . nih.gov The general structure of an oxime features a C=N-OH functional group. numberanalytics.comwikipedia.org Oximes are classified as aldoximes if derived from an aldehyde (where one of the R groups on the carbon is a hydrogen) or ketoximes if derived from a ketone (where both R groups are organic side chains). numberanalytics.comwikipedia.orgvedantu.comtestbook.com

This compound is specifically an α-keto oxime, characterized by a ketone group (C=O) positioned adjacent (at the alpha-carbon) to the oxime function. nih.gov The "(1Z)" designation in its IUPAC name indicates the stereochemistry at the C=N double bond, specifying the spatial arrangement of the hydroxyl group relative to the other substituents.

The structural and chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name (1Z)-1-hydroxyimino-4-methylpentan-2-one nih.gov
Molecular Formula C₆H₁₁NO₂ nih.gov
Molecular Weight 129.16 g/mol nih.gov
InChI Key YNFDTNUDQJVEOF-DAXSKMNVSA-N nih.gov
SMILES CC(C)CC(=O)/C=N\O nih.gov

Contextual Significance of α-Keto Oximes in Organic Synthesis

Oximes, in general, are highly valuable intermediates in organic synthesis. numberanalytics.comnumberanalytics.comijprajournal.comresearchgate.netnih.gov Their utility stems from their role in the protection, purification, and characterization of carbonyl compounds and their ability to be converted into a variety of other functional groups, such as amides, amines, and nitriles. testbook.comijprajournal.comresearchgate.netnih.gov

The subclass of α-keto oximes, to which this compound belongs, holds particular significance. The presence of two adjacent reactive centers—the ketone and the oxime—allows for a diverse range of chemical transformations. They serve as precursors for the synthesis of important nitrogen-containing heterocyclic compounds, which are common structural motifs in pharmaceuticals and agrochemicals. numberanalytics.comslideshare.net For instance, α-amino ketones, which are key intermediates for building heterocycles like imidazoles, can be synthesized from α-keto oximes through reactions like the Neber rearrangement. slideshare.netnumberanalytics.comresearchgate.net Furthermore, these compounds are investigated for their own biological activities. ijprajournal.com

Historical Perspectives on Oxime Chemistry Relevant to this compound

The study of oximes dates back to the 19th century, with their discovery arising from the reaction between hydroxylamine (B1172632) and aldehydes or ketones. numberanalytics.comwikipedia.orgnumberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its structure. wikipedia.org

Two pivotal discoveries in the late 19th and early 20th centuries profoundly shaped the synthetic utility of oximes and are directly relevant to the reactivity of compounds like this compound:

The Beckmann Rearrangement: Discovered by German chemist Ernst Otto Beckmann in 1886, this acid-catalyzed reaction converts an oxime into an amide. vedantu.comorganicreactions.orgslideshare.netnumberanalytics.comtestbook.com This rearrangement has become a cornerstone of organic synthesis, famously used in the industrial production of caprolactam, the monomer for Nylon 6. vedantu.comnumberanalytics.com The reaction proceeds through the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. vedantu.com

The Neber Rearrangement: First reported by Peter Neber in the early 20th century, this reaction transforms oximes (typically after conversion to an O-sulfonate) into α-amino ketones using a base. numberanalytics.comslideshare.netnumberanalytics.comorganicreactions.org Neber discovered this rearrangement while investigating the Beckmann rearrangement. slideshare.netresearchgate.netorganicreactions.org The reaction is a powerful tool for synthesizing α-amino ketones, which are versatile intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. numberanalytics.comnumberanalytics.com

These historical developments provide the foundational chemical principles that allow contemporary chemists to utilize this compound and other α-keto oximes as strategic intermediates in the synthesis of complex molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1Z)-1-hydroxyimino-4-methylpentan-2-one

InChI

InChI=1S/C6H11NO2/c1-5(2)3-6(8)4-7-9/h4-5,9H,3H2,1-2H3/b7-4-

InChI Key

YNFDTNUDQJVEOF-DAXSKMNVSA-N

Isomeric SMILES

CC(C)CC(=O)/C=N\O

Canonical SMILES

CC(C)CC(=O)C=NO

Synonyms

1-hydroxyimino-4-methyl-2-pentanone

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Methyl 2 Oxo Pentanal Oxime and Analogues

Established Synthetic Routes to 4-Methyl-2-oxo-pentanal Oxime

The most conventional and widely practiced methods for the synthesis of this compound rely on the direct reaction of a suitable carbonyl precursor with a hydroxylamine (B1172632) derivative. This approach is a cornerstone of oxime chemistry.

The classical synthesis of oximes involves the condensation reaction between an aldehyde or a ketone and hydroxylamine or its salts, most commonly hydroxylamine hydrochloride. cdnsciencepub.com In the case of this compound, the direct precursor would be 4-methyl-2-oxopentanal. However, a more common laboratory and industrial precursor is 4-methyl-2-pentanone (B128772) (also known as methyl isobutyl ketone or MIBK), which reacts with hydroxylamine to form the corresponding ketoxime, 4-methyl-2-pentanone oxime. sioc.ac.cnresearchgate.net The synthesis of the target α-keto oxime, 1-hydroxyimino-4-methylpentan-2-one, specifically requires the oximation of the aldehyde group of 4-methyl-2-oxopentanal. researchgate.net

The general mechanism for oxime formation begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde or ketone. rsc.org This is followed by a proton transfer to form a tetrahedral intermediate known as a hemiaminal. rsc.org The subsequent acid-catalyzed dehydration of this intermediate eliminates a water molecule and results in the formation of the C=N double bond characteristic of the oxime. rsc.org

A general laboratory procedure for the synthesis of oximes involves reacting the carbonyl compound with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. wikipedia.org For instance, a typical method involves dissolving the ketone or aldehyde in a solvent like dichloromethane (B109758) (CH₂Cl₂) and adding hydroxylamine hydrochloride and pyridine at a low temperature (e.g., 0 °C), followed by stirring at room temperature. wikipedia.org

The efficiency and selectivity of oxime formation can be significantly influenced by the reaction conditions and the choice of catalyst. A variety of catalytic systems have been developed to improve yields, reduce reaction times, and promote greener chemical processes.

Acid catalysts are commonly employed to facilitate the dehydration step of the reaction. For example, concentrated sulfuric acid (H₂SO₄) has been used as a catalyst in acetonitrile, with the reaction mixture being refluxed for several hours. rsc.org The reaction is typically monitored by thin-layer chromatography (TLC) and, upon completion, neutralized with a base such as sodium bicarbonate. rsc.org

In a move towards more environmentally benign methods, solid catalysts and solvent-free conditions have been explored. Bismuth(III) oxide (Bi₂O₃) has been shown to be an effective catalyst for the oximation of aldehydes and ketones with hydroxylamine hydrochloride under solvent-free grinding conditions, leading to high yields in a short reaction time. acs.org Other green approaches include the use of catalysts like CaO under solvent-free conditions and nanostructured pyrophosphates (Na₂CaP₂O₇) under microwave irradiation, which can significantly accelerate the reaction. researchgate.net

Aniline and its derivatives can act as nucleophilic catalysts, enhancing the rate of oxime formation, particularly at neutral pH where the reaction can be slow. rsc.org The catalytic cycle involves the formation of a more reactive Schiff base intermediate. Furthermore, various other catalysts have been reported for oximation reactions, including:

Dowex® 50WX4 resin cdnsciencepub.com

Potassium carbonate (K₂CO₃) in methanol (B129727) acs.org

Amino acids as green catalysts nih.gov

Magnetic Fe₃O₄ nanoparticles for easy catalyst recovery acs.org

The table below summarizes various catalytic systems and conditions used for oxime synthesis.

Catalyst SystemSubstrate TypeReaction ConditionsYieldReference
Sulfuric AcidKetoneAcetonitrile, Reflux, 11.5 h~7% (for oxime side-product) rsc.org
Bismuth(III) OxideAldehyde/KetoneSolvent-free, Grinding, 5.5-20 min60-98% acs.org
Aniline DerivativesAldehyde/KetoneNeutral pHRate enhancement rsc.org
Nanostructured PyrophosphateAldehyde/KetoneSolvent-free, Microwave80-96% researchgate.net
Potassium CarbonateAldehyde/KetoneMethanolHigh acs.org
Amino AcidsAldehydeEthanol, Reflux, 4 hGood nih.gov

Condensation Reactions of Carbonyl Precursors with Hydroxylamine Derivatives

Advanced Methodologies for α-Keto Oxime Synthesis

Beyond the classical condensation methods, advanced synthetic strategies have been developed to provide more controlled and selective access to α-keto oximes, which are valuable synthetic intermediates.

Chemoselectivity is a critical consideration in the synthesis of complex molecules containing multiple functional groups. For α-keto oximes, this involves selectively forming the oxime at the desired carbonyl group while leaving other reactive sites untouched.

One notable chemoselective method involves the direct annulation of α-ketoacids with oximes to produce 2,5-dihydrooxazole 3-oxides. nih.govacs.org This reaction proceeds without the need for external reagents or catalysts and serves as an effective method for protecting the α-ketoacid functionality. nih.govacs.org The protection is reversible, with deprotection achieved through mild reduction with zinc metal followed by hydrolysis. nih.gov This strategy is particularly useful in peptide chemistry for the synthesis of molecules containing α-ketoacid moieties. nih.gov

Another approach to α-keto oximes involves a nitrosocarbonyl-Henry reaction and a denitration cascade. researchgate.net This method, catalyzed by an organic base at room temperature, can lead to the selective formation of α-keto oximes in high yields when higher homologues of nitroalkanes are used as starting materials. researchgate.net The synthesis of α-ketoamides can also be achieved through this methodology with different substrates. researchgate.net

Furthermore, the synthesis of oxime ethers can be accomplished through a P(III)-mediated O–H bond insertion reaction of oximes with α-keto esters. rsc.org This method demonstrates good functional group tolerance and operational simplicity. rsc.org

Photochemistry offers unique pathways for chemical transformations that are often inaccessible through thermal methods. In the context of oxime synthesis, photochemical approaches provide novel routes to these compounds and their derivatives.

A direct, protecting-group-free method to access α-tertiary hydroxy oximes has been developed via a photochemical 1,3-boronate rearrangement. sioc.ac.cn This reaction utilizes readily available boronic acids and proceeds in high yields under irradiation with 390 nm light. sioc.ac.cn This method is scalable and allows for the further derivatization of the resulting nitrogen-containing molecules. sioc.ac.cn

Visible-light-mediated energy transfer catalysis can be used for the photoisomerization of the thermodynamically preferred E-oximes to the less stable Z-isomers. nih.gov This facile access to Z-oximes opens up opportunities for complementary regio- and chemoselectivity in subsequent reactions, such as the Beckmann rearrangement, where the regioselectivity can be reversed compared to the traditional acid-catalyzed reaction. nih.gov

Additionally, photoredox catalysis has been employed in radical addition cyclization reactions involving oximes. scispace.com For example, styrene (B11656) derivatives can be added to oximes of α-keto or glyoxylic acids to yield γ-butyrolactone compounds. scispace.com

Chemoselective Approaches to α-Keto Oximes

Strategies for Derivatization and Functionalization of this compound

This compound and other α-keto oximes are versatile synthetic intermediates that can be converted into a variety of other functional groups and molecular scaffolds.

A fundamental reaction of oximes is the Beckmann rearrangement , where treatment with acid converts the oxime into an amide. wikipedia.org This is a widely used industrial process, for example, in the synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org

Other important transformations of the oxime group include:

Reduction to amines : Oximes can be reduced to primary amines using reagents like sodium metal, sodium amalgam, or various hydride reagents. wikipedia.org

Hydrolysis to carbonyls : The oxime group can be cleaved back to the corresponding aldehyde or ketone by heating with inorganic acids. wikipedia.org Photoexcited nitroarenes have also been reported as a mild method for this conversion. rsc.org

Dehydration to nitriles : Acid anhydrides can be used to dehydrate aldoximes to the corresponding nitriles. wikipedia.org α-Oximino acids can also be converted to nitriles in aqueous solution. cdnsciencepub.com

Neber rearrangement : Certain oximes can be converted to the corresponding α-amino ketones in the Neber rearrangement. wikipedia.org

The α-position of ketoximes is also amenable to functionalization. For instance, copper-catalyzed direct α-functionalization can lead to the synthesis of iodoenamides from ketoximes. rsc.org Furthermore, oximes can be O-alkylated to form oxime ethers, for example, through reaction with α-keto esters as mentioned previously. rsc.org The derivatization of carbonyl compounds, including dicarbonyls like 4-oxopentanal (B105764), into their corresponding oximes is also a widely used technique for their detection and analysis in various matrices, such as in atmospheric chemistry studies. nih.govoup.comresearchgate.net This highlights the utility of oxime formation as a functionalization strategy.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 4 Methyl 2 Oxo Pentanal Oxime

Rearrangement Reactions

Rearrangement reactions of oximes are fundamental transformations that lead to valuable nitrogen-containing compounds. wikipedia.org For 4-Methyl-2-oxo-pentanal oxime, these reactions primarily involve the aldoxime functional group and can be initiated by acid catalysis or thermal conditions.

The Beckmann rearrangement is a classic acid-catalyzed reaction of an oxime that transforms it into a substituted amide or a nitrile, depending on the substrate. wikipedia.orgslideshare.net The reaction is typically promoted by strong protic acids like sulfuric acid and polyphosphoric acid, or other reagents such as phosphorus pentachloride and thionyl chloride. wikipedia.org

For this compound, which is an aldoxime, the Beckmann rearrangement is expected to primarily yield a nitrile. masterorganicchemistry.com The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a stereospecific migration of the group positioned anti-periplanar to the leaving group. wikipedia.org In an aldoxime, this migrating group is the hydrogen atom on the oxime carbon. Subsequent deprotonation results in the formation of a nitrile.

However, a common competing reaction, especially for oximes with adjacent stabilizing groups, is Beckmann fragmentation. wikipedia.org This pathway can also lead to the formation of nitriles alongside other fragments. d-nb.info The presence of the neighboring ketone functionality in this compound could influence the reaction pathway, potentially favoring fragmentation under certain conditions.

In contrast, ketoximes undergo the Beckmann rearrangement to produce N-substituted amides. nih.govresearchgate.net This product diversification highlights the versatility of the rearrangement based on the starting oxime structure. The choice of catalyst and reaction conditions can be tailored to favor one product over another, although aldoximes almost exclusively lead to nitriles or fragmentation products rather than primary amides. wikipedia.orgmasterorganicchemistry.com

Starting Oxime TypeTypical Catalyst/ReagentPrimary Product(s)Reference
Aldoxime (e.g., this compound)H₂SO₄, PCl₅, Cyanuric Chloride, TriphosgeneNitriles, Fragmentation Products wikipedia.orgmasterorganicchemistry.comlidsen.com
KetoximeH₂SO₄, P₂O₅, Ionic Liquids, Sulfamic Acid/ZnCl₂Amides, Lactams (if cyclic) wikipedia.orgnih.govtandfonline.com

Beyond the Beckmann rearrangement, oximes can undergo other transformations under acidic or thermal stress. Thermally induced rearrangements, often conducted via Flash Vacuum Pyrolysis (FVP), can lead to complex cyclization products, particularly when other reactive functional groups are present in the molecule. acs.org For instance, the thermal rearrangement of specific indolyl oxime esters results in the formation of pyridoindoles through a proposed mechanism involving tautomerism, elimination, and electrocyclic ring closure. acs.org While not directly analogous, this suggests that under high heat, this compound could potentially undergo intramolecular reactions involving its keto and oxime functionalities.

Acid catalysis can also lead to outcomes other than the Beckmann rearrangement. Hydrolysis of the oxime back to the parent carbonyl compound and hydroxylamine (B1172632) is a common side reaction in aqueous acidic media. nih.gov Furthermore, some O-vinyl oximes have been shown to undergo acs.orgresearchgate.net and researchgate.netresearchgate.net rearrangements, which can be controlled by substituent effects to produce α-imino carbonyl compounds or pyrroles. acs.org

Beckmann Rearrangement and Product Diversification (Amides, Nitriles)

Dynamic Covalent Chemistry and Oxime Metathesis

Dynamic Covalent Chemistry (DCC) involves the formation of covalent bonds that can be reversibly cleaved and reformed, leading to chemical systems that can adapt their structure in response to external stimuli. researchgate.net Oxime chemistry has become a valuable tool in this field. rsc.orgnih.gov

The ability of oximes to undergo dynamic exchange has been harnessed in the development of Covalent Adaptable Networks (CANs). rsc.orgnih.gov CANs are cross-linked polymers that behave like thermosets at operational temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures, often with the aid of a catalyst. mdpi.com

Incorporating oxime functionalities into polymer networks allows for the fabrication of materials that are reprocessable, repairable, and recyclable. researchgate.netnih.gov The acid-catalyzed oxime metathesis enables the network to rearrange its cross-links, relieving stress and allowing the material to flow or heal. rsc.org The bifunctional nature of this compound, possessing both an oxime and a ketone group, makes it a candidate for use as a cross-linking agent in the design of novel CANs. The oxime group would provide the dynamic, exchangeable linkage, while the ketone could serve as an additional site for polymerization or functionalization.

FeatureDescriptionRelevance to CANsReference
Dynamic BondOxime (C=N-OH)Enables reversible cross-linking and network rearrangement. researchgate.netmdpi.com
MechanismAcid-Catalyzed Metathesis/ExchangeAllows for reprocessing, stress relaxation, and self-healing properties in the polymer network. rsc.orgnih.govresearchgate.net
StimulusAcid Catalyst, HeatTriggers the dynamic bond exchange, allowing the material to become malleable. researchgate.net
Resulting PropertiesReprocessability, Recyclability, Self-HealingCreates more sustainable thermosetting materials with extended lifespans. nih.govmdpi.com

Acid-Catalyzed Dynamic Exchange Mechanisms

Metal-Mediated and Metal-Catalyzed Transformations

The interaction of oximes with metal centers opens up a vast area of chemical transformations beyond classical rearrangements. acs.orgresearchgate.net Transition-metal catalysis, in particular, has been employed for various functionalizations of oximes and their derivatives. sioc-journal.cnexlibrisgroup.com These reactions are diverse and can be used to synthesize a wide variety of organic compounds, including complex heterocyclic systems. nih.gov

The oxime group can act as a coordinating ligand and a directing group in C-H bond activation/functionalization reactions. This allows for the selective introduction of new bonds at positions that would otherwise be unreactive. For this compound, a metal catalyst could potentially direct functionalization at the adjacent methylene (B1212753) or the isobutyl group.

Furthermore, metal-catalyzed reactions can involve the cleavage of the N-O bond, leading to the formation of imines, enamides, or amides. researchgate.net A wide range of metals, including palladium, ruthenium, rhodium, gold, copper, and iron, have been utilized to catalyze various transformations of oximes, such as cross-coupling, amination, and cyclization reactions. acs.orgsioc-journal.cn The specific outcome of the reaction is highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Catalyst SystemTransformation TypePotential Product from this compoundReference
Palladium (Pd)C-H Activation, Cross-CouplingFunctionalized derivatives (e.g., arylated, acylated) sioc-journal.cnexlibrisgroup.com
Ruthenium (Ru)Redox Reactions, CyclizationsHeterocyclic compounds, reduced products researchgate.net
Copper (Cu)N-O Bond Cleavage, AminationImines, Amides acs.orgresearchgate.net
Zinc (Zn)Beckmann Rearrangement Co-catalystNitriles tandfonline.comresearchgate.net
Iron (Fe)Amide/Nitrile SynthesisNitriles researchgate.net

Synthesis of Oxime-Based Metal Complexes and Cage Compounds

The coordination chemistry of oximes is well-established, with the nitrogen and oxygen atoms of the oxime group serving as effective donors for a wide range of transition metals. at.uaresearchgate.net The formation of metal complexes with this compound is anticipated to follow these general principles, leading to the creation of stable chelate structures. The coordination typically involves the deprotonation of the oxime's hydroxyl group, resulting in an oximato ligand that can bind to a metal center. at.ua This interaction significantly alters the reactivity of the oxime, a phenomenon that has been extensively studied with platinum(II) complexes. at.ua

While specific studies on the synthesis of cage compounds using this compound are not prevalent in the literature, the structural motifs of vic-dioxime ligands are known to form stable complexes that can act as building blocks for more complex supramolecular structures. researchgate.net The potential for this compound to participate in the formation of such cage compounds can be inferred from the broader chemistry of oxime-based ligands.

Table 1: General Reactivity of Oximes in Metal Complex Formation

Reactant TypeMetal Ion ExampleResulting Complex TypeReference
OximePlatinum(II)Oximato Complex at.ua
vic-DioximeCopper(II), Cobalt(II), Nickel(II)ML2 Complex researchgate.net

Role in N-Containing Heterocycle Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Iminyl radicals, which can be readily generated from oximes, are powerful intermediates for the construction of these cyclic systems. researchgate.net The fragmentation of the N-O bond in this compound can produce an iminyl radical, which can then undergo intramolecular cyclization or intermolecular reactions to form a variety of heterocyclic structures. researchgate.net

This approach is particularly valuable for the synthesis of 5- and 6-membered rings, such as indoles and pyridines. researchgate.net The generation of the iminyl radical from this compound would likely proceed through established methods involving light or chemical initiators. researchgate.net

Reductive Transformations and Functionalizations

The reduction of the oxime functionality in this compound can lead to the corresponding amine, a valuable synthetic intermediate. Various reducing agents are employed for this transformation, with the choice of reagent influencing the reaction's outcome and selectivity. Furthermore, reductive functionalizations can introduce new chemical bonds and complexity in a single step. For instance, reductive aldol (B89426) cyclizations have been studied for related keto-enal systems, suggesting that this compound could be a substrate for similar transformations leading to cyclic products. hku.hk

Radical Chemistry and N-O Bond Fragmentation

Formation and Reactivity of Iminyl Radicals

The homolytic cleavage of the N-O bond in oximes and their derivatives is a primary method for generating highly reactive iminyl radicals. researchgate.net For this compound, this fragmentation can be initiated thermally or, more commonly, under milder conditions using photoredox catalysis. researchgate.net Oxime esters are particularly effective precursors for iminyl radicals via single electron transfer (SET) or triplet energy transfer (EnT) mechanisms. researchgate.net Once formed, the iminyl radical derived from this compound can participate in a variety of synthetic transformations, including cyclizations and intermolecular additions. researchgate.netunibo.it

Photocatalytic and Electron Transfer-Mediated Processes

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. rsc.orgnih.gov In the context of this compound, a photocatalyst can absorb visible light and, in its excited state, engage in a single electron transfer with the oxime or a derivative thereof. rsc.org This process can lead to the formation of an iminyl radical. Both reductive and oxidative quenching cycles of the photocatalyst can be envisioned, depending on the specific catalyst and reaction conditions employed. rsc.org This strategy has been successfully applied to a wide range of C-H functionalization reactions, and it is plausible that this compound could serve as a substrate in such transformations. nih.gov

Table 2: Key Processes in the Radical Chemistry of Oximes

ProcessDescriptionKey IntermediatesReference
N-O Bond FragmentationHomolytic cleavage to form radicals.Iminyl Radicals researchgate.net
Photoredox CatalysisUse of light and a catalyst to initiate radical formation.Excited State Photocatalyst, Radical Ions rsc.orgnih.gov
Single Electron Transfer (SET)Transfer of a single electron to or from the oxime derivative.Radical Cations/Anions researchgate.net
Triplet Energy Transfer (EnT)Non-radiative transfer of energy to the oxime derivative.Excited Triplet State of Oxime researchgate.net

Cleavage and Regeneration of Carbonyl Compounds (Deoximation)

The regeneration of a carbonyl group from an oxime, a process known as deoximation, is a fundamental transformation in organic synthesis. This reaction allows for the use of the oxime as a protecting group for aldehydes and ketones. In the case of this compound, deoximation would yield 4-Methyl-2-oxo-pentanal. Various methods exist for this conversion, often involving mild oxidative or reductive conditions to cleave the C=N-OH bond. While specific deoximation studies on this compound are not detailed in the provided search results, the general principles of deoximation are well-understood and would be applicable. The McMurry reaction, for example, involves the reductive coupling of carbonyls, and related deoxygenation processes could potentially be applied to oxime derivatives. rsc.org

Hydrolytic Methods (Acidic, Neutral, Basic)

The hydrolysis of oximes to regenerate the corresponding carbonyl compound and hydroxylamine is a fundamental transformation in organic synthesis. wikipedia.org This process can be carried out under acidic, neutral, or basic conditions, although acidic catalysis is most common. The stability of the C=N bond in oximes towards hydrolysis can be influenced by the electronic nature of the substituents. nih.gov

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates hydroxylamine to yield the carbonyl compound. nih.gov

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of this compound is expected to proceed readily. The presence of the α-keto group may influence the reaction rate. The process is typically facilitated by heating with inorganic acids. wikipedia.org

Neutral Hydrolysis: While oximes are generally more resistant to neutral hydrolysis compared to hydrazones, the reaction can occur, often aided by heat. wikipedia.org The uncatalyzed hydrolysis of this compound is expected to be slow under neutral pH.

Basic Hydrolysis: Basic conditions are generally less effective for the hydrolysis of simple oximes. However, for specific substrates, base-catalyzed hydrolysis can be achieved. The reactivity of this compound under basic hydrolytic conditions is not extensively documented, but it is anticipated to be less facile than under acidic conditions.

Table 1: General Conditions for Oxime Hydrolysis

Condition Reagents/Catalysts General Reactivity
Acidic Inorganic acids (e.g., HCl, H₂SO₄) Generally effective, often requires heating wikipedia.org
Neutral Water, often with heating Slower than acidic hydrolysis wikipedia.org
Basic Aqueous base (e.g., NaOH) Generally less effective for simple oximes

Oxidative Strategies

Oxidative cleavage provides an alternative to hydrolysis for the deoximation to the parent carbonyl compound. Various oxidizing agents have been employed for this purpose, offering a milder and sometimes more selective method for regenerating ketones and aldehydes. rsc.orgcdnsciencepub.com

One common method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN), which effectively oxidizes oximes to the corresponding carbonyl compounds in good yields under mild conditions. cdnsciencepub.com The reaction is rapid, even at low temperatures, and can be performed in various solvents, including aqueous alcohols and acetonitrile. cdnsciencepub.com The proposed mechanism involves a one-electron oxidation to an iminoxy radical, followed by a second one-electron oxidation and subsequent breakdown to the carbonyl compound and nitrous oxide. cdnsciencepub.com Other oxidizing systems, such as those employing manganese dioxide or trifluoroacetic acid with hydrogen peroxide, have also been reported, though they may sometimes lead to the formation of nitro compounds. cdnsciencepub.com

For this compound, an oxidative strategy would likely yield 4-methyl-2-oxopentanal. The presence of the ketone functionality is not expected to interfere with the selective oxidation of the oxime group under these conditions.

Enzymatic Approaches

Enzymatic methods for deoximation represent a green and highly selective alternative to chemical methods. Enzymes like oxime hydrolases can catalyze the hydrolysis of oximes to their corresponding carbonyl compounds. grantome.com For instance, baker's yeast (Saccharomyces cerevisiae) has been shown to hydrolyze a variety of oximes to the corresponding aldehydes and ketones in high yields. rsc.org These reactions are typically carried out under mild conditions, such as in a phosphate (B84403) buffer at a physiological pH. rsc.org The use of ultrasonically stimulated baker's yeast has been reported to enhance the reaction rate and yield. rsc.org

The enzymatic hydrolysis of oximes is of interest in various biological contexts and for the development of biocatalytic processes. grantome.com While specific studies on the enzymatic hydrolysis of this compound are not prevalent, it is conceivable that certain microbial or isolated enzyme systems could effect this transformation, offering a chemo- and regioselective route to the parent α-ketoaldehyde.

Exchange Reactions with Other Carbonyl Compounds

Oxime exchange reactions involve the transfer of the oxime functionality from one carbonyl compound to another. This equilibrium process can be driven to completion by using a large excess of the exchanging carbonyl compound or by removing one of the products. These reactions are often catalyzed by acid.

The mechanism typically involves the acid-catalyzed hydrolysis of the starting oxime to generate hydroxylamine in situ, which then reacts with the added carbonyl compound. Alternatively, a direct nucleophilic attack of the exchanging carbonyl on the protonated oxime may occur. For this compound, an exchange reaction with a simple aldehyde or ketone, such as acetone (B3395972) or formaldehyde, in the presence of an acid catalyst would be expected to yield 4-methyl-2-oxopentanal and the oxime of the exchanging carbonyl.

Nucleophilic Reactivity and Substitution

The nitrogen atom of the oxime group in this compound possesses nucleophilic character due to its lone pair of electrons. This allows it to participate in various nucleophilic reactions. While direct nucleophilic substitution at the sp²-hybridized carbon of the oxime is not typical, reactions involving the nucleophilicity of the nitrogen are well-known.

For instance, the nitrogen atom can be alkylated or acylated. More significantly, the nucleophilic character of the oxime is fundamental to reactions such as the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. wikipedia.org For a ketoxime like this compound, this rearrangement would involve the migration of one of the carbon groups attached to the oxime carbon to the nitrogen atom.

Annulation Reactions with α-Ketoacids

A notable reaction of oximes, including those with structures analogous to this compound, is their annulation with α-ketoacids. This reaction proceeds in a facile and chemoselective manner to form 2,5-dihydrooxazole 3-oxides. nih.govacs.orgnih.gov This transformation is significant as it provides a method for the protection of α-ketoacids. nih.govacs.orgnih.gov

The reaction is typically carried out in non-polar solvents at temperatures ranging from room temperature to 40 °C. nih.gov Oximes derived from aliphatic aldehydes or ketones are suitable for this annulation with a variety of α-ketoacids. nih.gov The resulting cyclic nitrones are stable and can be deprotected under mild reductive conditions followed by hydrolysis to regenerate the α-ketoacid. nih.govacs.orgnih.gov

The chemoselectivity of this annulation is a key feature, allowing for the protection of an α-ketoacid in the presence of other functional groups like carboxylic acids. nih.gov While the reaction has been demonstrated with various aliphatic oximes, the specific reactivity of this compound in this context would be expected to follow the general trend, making it a potential partner in such protection strategies.

Table 2: Annulation Reaction of Oximes with α-Ketoacids

Reactants Solvent Temperature Product Reference
Aliphatic Oxime + α-Ketoacid Dichloromethane (B109758) (CH₂Cl₂) Room Temperature to 40 °C 2,5-dihydrooxazole 3-oxide nih.gov

Spectroscopic Characterization and Stereochemical Investigations of 4 Methyl 2 Oxo Pentanal Oxime

Conformational Analysis and Isomerism (E/Z Stereochemistry)

The stereochemistry of the oxime group is a critical aspect of the molecular structure of 4-Methyl-2-oxo-pentanal oxime. The C=N double bond of the oxime functionality restricts rotation, leading to the possibility of two geometric isomers: the E and Z stereoisomers. In these isomers, the hydroxyl group (-OH) of the oxime is oriented either anti (E isomer) or syn (Z isomer) with respect to the carbonyl group at the adjacent C2 position.

The relative stability of the E and Z isomers can be influenced by intramolecular interactions, such as hydrogen bonding between the oxime's hydroxyl group and the lone pair of electrons on the oxygen atom of the carbonyl group. The Z isomer is often stabilized by such an intramolecular hydrogen bond, forming a pseudo-six-membered ring. However, the equilibrium between the E and Z forms can be influenced by factors such as solvent polarity and temperature. maynoothuniversity.ie

The differentiation between the E and Z isomers is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. maynoothuniversity.ie For instance, in ¹H NMR, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of the oxime proton to other protons in the molecule, which differs between the E and Z forms. maynoothuniversity.ie In ¹³C NMR, the chemical shifts of the carbon atoms alpha to the C=N bond are characteristically different for the E and Z isomers. researchgate.net Specifically, the carbon atom syn to the oxime's hydroxyl group is typically shielded (appears at a lower chemical shift) compared to the carbon atom in the anti position. researchgate.netcdnsciencepub.com

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and for distinguishing between its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton. The chemical shift of the oxime proton (-NOH) is typically observed in the downfield region of the spectrum. The aldehydic proton (=CH-) will also have a characteristic chemical shift. The protons of the isobutyl group will appear as a set of multiplets in the upfield region. As mentioned, NOE experiments are crucial for assigning the E or Z configuration of the oxime. maynoothuniversity.ie

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon atoms of the carbonyl (C=O) and oxime (C=N) groups will have distinct chemical shifts in the downfield region. The difference in the chemical shifts of the carbons adjacent to the oxime group is a key indicator of the E/Z isomerism. researchgate.netcdnsciencepub.com

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-CH=NOH)7.5 - 8.5150 - 160
C2 (C=O)-195 - 205
C3 (-CH₂-)2.5 - 2.845 - 55
C4 (-CH-)2.0 - 2.425 - 35
C5/C5' (-CH₃)₂0.9 - 1.120 - 25
-NOH9.0 - 12.0-

Note: These are predicted values and can vary based on solvent and isomeric form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For this compound (C₆H₁₁NO₂), the expected exact mass is approximately 129.0789 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the resulting fragment ions provide structural information. Common fragmentation pathways for α-keto oximes may involve:

Loss of small neutral molecules such as H₂O, NO, or CO.

Cleavage of the C-C bond between the carbonyl and the isobutyl group.

Rearrangement reactions.

For quantitative analysis, especially in biological samples, derivatization of the oxime, for example, by silylation, may be employed to improve its chromatographic and mass spectrometric properties. scispace.comresearchgate.net

Predicted Mass Spectrometry Data for (1E)-1-hydroxyimino-4-methylpentan-2-one: uni.lu

Adduct m/z (mass-to-charge ratio)
[M+H]⁺130.08626
[M+Na]⁺152.06820
[M-H]⁻128.07170
[M+H-H₂O]⁺112.07624

Note: These values are predicted for the [M+H]⁺, [M+Na]⁺, [M-H]⁻, and dehydrated [M+H]⁺ ions. uni.lu

Academic Research Applications and Emerging Roles of 4 Methyl 2 Oxo Pentanal Oxime

Role as a Synthetic Intermediate in Organic Synthesis Research

Oximes are highly versatile functional groups in organic chemistry, serving as valuable precursors for a wide array of nitrogen-containing compounds. evitachem.com The presence of both a ketone and an oxime in 4-Methyl-2-oxo-pentanal oxime makes it a particularly interesting building block for complex molecular architectures.

Precursor to Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and oximes are frequently employed as starting materials. evitachem.com A primary pathway for this transformation is the Beckmann rearrangement, an acid-catalyzed reaction that converts ketoximes into amides and aldoximes into nitriles. nih.govlookchem.com The resulting amides can be cyclic (lactams), which are themselves important heterocyclic structures. acs.org

For this compound, the aldoxime moiety could theoretically be converted to a nitrile, or the entire molecule could undergo more complex cyclization reactions. Research has demonstrated that various oximes can be used to synthesize heterocycles like pyridines, pyrroles, and isoquinolines through transition-metal-catalyzed or transition-metal-free cyclization reactions. evitachem.com For example, iron-catalyzed oxidative annulation of oximes with saturated ketones has been shown to produce highly substituted pyridines. nih.govacs.org The bifunctional nature of this compound offers the potential for intramolecular reactions, where the keto group and the oxime group react with each other or with an external reagent to form complex heterocyclic systems. The specific reaction pathway would depend on the chosen reagents and conditions, which could be tailored to favor one reactive site over the other.

Building Block for Specialty Chemicals in Research (e.g., Polymers, Coatings, Adhesives)

The field of materials science has seen a surge in the use of "click chemistry," a set of reactions that are rapid, high-yielding, and tolerant of various functional groups. Oxime formation—the reaction between a hydroxylamine (B1172632) and a carbonyl—is considered a type of click reaction and has been utilized to create advanced polymers, hydrogels, and coatings. The reversible nature of the oxime linkage allows for the creation of dynamic and self-healing materials that can adapt to stimuli. acs.org

While specific research on incorporating this compound into polymers is not widely documented, its structure is well-suited for such applications. It could be used as a cross-linking agent or as a monomer in polymerization processes. For instance, the oxime group could react with polymers containing ketone or aldehyde functionalities to form cross-linked networks, a technique used to create strong hydrogel adhesives for surgical applications. Similarly, oximes are used as anti-skinning agents in paints and coatings to prevent premature drying and film formation, demonstrating their utility in the coatings industry. The dual functionality of this compound could allow for the creation of polymers with unique topologies or materials with tunable properties.

Applications in Analytical Chemistry Research

The detection and quantification of volatile organic compounds (VOCs), particularly carbonyls, is a significant area of analytical chemistry, with implications for environmental monitoring and public health. Oxime chemistry plays a crucial role in these analytical methods.

Derivatization Agent for Carbonyl Detection and Quantification

The reaction of a carbonyl compound (aldehyde or ketone) with a hydroxylamine derivative to form a stable oxime is a widely used strategy for chemical analysis. This process, known as derivatization, converts volatile and often reactive carbonyls into less volatile, more stable compounds that are easier to detect using techniques like gas chromatography/mass spectrometry (GC/MS) or liquid chromatography (LC).

In this context, this compound is the product of the derivatization of its parent dicarbonyl, 4-Methyl-2-oxo-pentanal. Analytical chemists use derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or O-tert-butyl-hydroxylamine (TBOX) to react with carbonyls in a sample. The resulting oximes are then extracted and analyzed. The formation of a stable oxime from 4-Methyl-2-oxo-pentanal would allow for its sensitive and reliable quantification in various matrices. This method is advantageous because the oxime products are generally more stable than the parent carbonyls and can be tailored for high sensitivity with specific detectors. nih.gov

Derivatization AgentAnalytical TechniqueBenefit
PFBHAGC/MS, LC-UVDHigh sensitivity, suitable for trace analysis.
TBOXGC/MSForms lower molecular weight oximes, useful for multi-carbonyl compounds.
Hydrazines (e.g., DNPH)LC-UVDForms stable hydrazones, a classical method for carbonyl analysis.

Methodological Development for Environmental Carbonyl Analysis

Carbonyl compounds are significant components of atmospheric pollution, arising from both natural and anthropogenic sources. The analysis of these compounds in air and water is critical for understanding atmospheric chemistry and environmental health. Methods based on oxime formation are frequently employed for this purpose.

For example, researchers have developed methods to identify airborne carbonyls produced from the atmospheric photooxidation of isoprene (B109036) by converting them to PFBHA oximes for GC/MS analysis. Similar methods have been adapted for the simultaneous quantification of numerous trace aldehydes and ketones in seawater. The detection of a bifunctional compound like 4-Methyl-2-oxo-pentanal in environmental samples would be challenging without derivatization. Developing robust methods to capture, derivatize, and quantify such complex carbonyls is an active area of research. The use of different derivatization agents can help overcome challenges like steric hindrance and improve the detection of a wide range of carbonyl compounds.

Contribution to Fundamental Understanding of Oxime Reactivity

Oximes are rich in chemical reactivity, participating in transformations that include rearrangements, cycloadditions, and radical reactions. The study of these reactions provides fundamental insights into chemical bonding and reaction mechanisms. The structure of this compound, an α-keto-aldoxime, makes it an ideal substrate for investigating chemoselectivity—the preferential reaction of one functional group over another.

The reactivity of an oxime is influenced by the acidity of the reaction medium and the nature of its substituents. For a molecule like this compound, a key research question would be how the ketone and oxime groups influence each other's reactivity. For instance, in the presence of an acid catalyst for a Beckmann rearrangement, would the aldoxime react preferentially, or would the ketone be involved? Research on the reactions of α-ketoacids with oximes has shown that they can undergo facile and chemoselective annulation to form cyclic nitrones, demonstrating that unique reactivity can emerge from the proximity of these two functional groups. lookchem.com Studying the reactions of this compound under various conditions could reveal new, selective transformations and contribute to a deeper understanding of the factors that govern chemical reactivity in multifunctional molecules.

Function as a Protecting and Activating Group in Complex Molecule Synthesis

In the intricate field of organic synthesis, the ability to selectively mask a reactive functional group is paramount to achieving a desired molecular architecture. This process, known as protection, temporarily converts a functional group into a less reactive form, preventing it from interfering with reactions occurring elsewhere in the molecule. The oxime functional group (=NOH) is a well-established protecting group for carbonyl compounds (aldehydes and ketones). ontosight.ai

This compound can be understood in the context of its parent carbonyl compound. The formation of an oxime from a ketone is a standard procedure involving the reaction of the ketone with hydroxylamine. ontosight.ai For instance, the related compound 4-methyl-2-pentanone (B128772) oxime is synthesized from 4-methyl-2-pentanone. ontosight.ai This reaction effectively protects the carbonyl group. A key advantage of using an oxime as a protecting group is its stability under various conditions and the ability to regenerate the original carbonyl group through hydrolysis. The hydrolysis of an oxime, such as 2-pentanone oxime, can be catalyzed to efficiently yield the parent ketone, thus completing the deprotection step.

While the primary role discussed in the literature is protection, the reactivity of the oxime group itself can be harnessed, though specific examples for this compound as an activating group are not detailed in the provided research. The general principle involves the oxime's ability to be transformed into other functional groups, thereby activating the original carbonyl position for further synthetic modifications.

The synthesis of oximes from carbonyl compounds is a foundational reaction in this context. A typical laboratory procedure involves refluxing the parent ketone with a hydroxylamine source in the presence of an acid catalyst. chemicalbook.com The table below outlines a representative synthesis for a related oxime, illustrating the general conditions.

Reaction Parameter Details
Starting Material Acetophenone (example ketone)
Reagents Acetohydroxamic acid, Sulfuric acid
Solvent Acetonitrile
Conditions Reflux
Reaction Time 8.5 hours
Yield of Oxime 7% (in this specific documented procedure)
This data is illustrative of a general oxime synthesis. chemicalbook.com

Involvement in Atmospheric Chemistry Research as a Reactive Intermediate or Product Precursor

The involvement of this compound in atmospheric chemistry is primarily linked to its role as a stable derivative for the detection and quantification of its highly reactive parent carbonyl, 4-oxopentanal (B105764) (4-OPA). 4-OPA is a dicarbonyl compound that has been identified as a significant product in the atmospheric oxidation of various volatile organic compounds (VOCs), including those from biogenic sources like monoterpenes and squalene, which is found on plant leaves. oup.com

Atmospheric chemists have determined that 4-OPA is formed through the reaction of precursors such as 6-methyl-5-hepten-2-one (B42903) with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH•). These reactions lead to the presence of 4-OPA in both gaseous and particulate phases in forestal and indoor environments. oup.com Due to its reactivity and often low concentrations, directly measuring atmospheric 4-OPA is challenging. rsc.org

This is where the oxime formation becomes critical for research. Analytical methods have been developed that use derivatization to measure compounds like 4-OPA. researchgate.net The technique involves collecting air samples and reacting the carbonyl compounds within them with a derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or benzylhydroxylamine, to convert them into their corresponding oximes. researchgate.net These oxime derivatives are more stable and less volatile than the parent aldehydes, making them suitable for analysis using techniques like gas chromatography. researchgate.net

Therefore, while 4-oxopentanal is the reactive product precursor in the atmosphere, its oxime derivative is the key to its measurement, providing invaluable data on its atmospheric concentrations, sources, and fate. Research conducted in a Japanese forest, for example, used this derivatization method to quantify 4-OPA levels.

Atmospheric Measurement Data for 4-Oxopentanal (4-OPA)
Location of Study Forest, 200 km north of Sapporo, Japan
Measurement Technique Annular denuder sampling with benzylhydroxyl oxime derivatization
Gas Phase Concentration Range 44 to 384 pptv (parts per trillion by volume)
Particulate Phase Concentration Range Up to 207 ng/m³
Average Particulate Contribution 10% of total 4-OPA
This data, obtained via oxime derivatization, highlights the atmospheric presence of the parent carbonyl, 4-OPA.

Q & A

Q. What are the critical safety protocols for handling 4-methyl-2-oxo-pentanal oxime in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is recommended if aerosolization occurs .
  • Contamination Mitigation : Use filter-tipped pipette tips during sample transfers to prevent cross-contamination. Dedicated, sterilized spatulas should be employed for weighing solid compounds .
  • Waste Management : Segregate organic waste containing oxime derivatives in labeled containers for professional disposal, as improper handling may lead to environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Oxime Formation : React 4-methyl-2-oxo-pentanal with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH in ethanol). Monitor pH (8–9) to optimize imine formation .
  • Purification : Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the oxime. Confirm purity via TLC (Rf ~0.3–0.5 under UV254) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Look for characteristic peaks: δ 8.1–8.3 ppm (oxime -CH=N-OH proton) in 1H^1H NMR; carbonyl (C=O) at ~170 ppm in 13C^{13}C NMR .
    • Mass Spectrometry : ESI-MS should show [M+H]+ ion at m/z 144.1 (theoretical molecular weight: 143.1 g/mol) .
  • Crystallography : For definitive confirmation, grow single crystals via slow evaporation (acetonitrile/water) and perform X-ray diffraction .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for oxime derivatives be resolved in neuropharmacology studies?

Methodological Answer:

  • Dose-Response Calibration : Use standardized intramuscular doses (e.g., 10 mg/kg in rats) to minimize variability in plasma/brain concentration measurements. Compare AUC ratios (brain/plasma) across studies .
  • Analytical Validation : Employ LC-MS/MS for simultaneous quantification of oxime and metabolites in plasma and brain tissue. Cross-validate with in vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB model) .

Q. What experimental strategies optimize the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Reagent Selection : Use mild oxidizing agents (e.g., MnO₂) to prevent over-oxidation of the oxime group. For reduction, employ NaBH₄ in methanol at 0°C to preserve stereochemistry .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. Monitor reaction progress via FT-IR to track C=N (1630 cm⁻¹) and C=O (1720 cm⁻¹) bond transformations .

Q. How can researchers address discrepancies in environmental persistence data for oxime derivatives?

Methodological Answer:

  • Advanced Degradation Studies : Simulate indoor/outdoor conditions using UV irradiation (λ = 254 nm) and humidity (40–80% RH). Quantify degradation products via GC-MS and compare half-lives (t₁/₂) across studies .
  • Surface Adsorption Analysis : Apply microspectroscopic imaging (AFM-IR) to assess adsorption kinetics on silica or cellulose surfaces, mimicking environmental interfaces .

Q. What methodological improvements enhance the reliability of studies on oxime-protein interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding affinities (ΔG ≤ −8 kcal/mol indicates strong binding). Validate with SPR (surface plasmon resonance) for kinetic parameters (kₐ, k𝒹) .
  • Multi-Method Triangulation : Combine ITC (isothermal titration calorimetry) with circular dichroism to confirm conformational changes in proteins upon oxime binding .

Q. How can researchers design robust studies to evaluate the mutagenic potential of this compound?

Methodological Answer:

  • Ames Test Optimization : Use TA98 and TA100 Salmonella strains with S9 metabolic activation. Report revertant colonies at concentrations ≤1 mg/mL to avoid cytotoxicity .
  • Comet Assay Integration : Assess DNA damage in human hepatoma (HepG2) cells exposed to 0.1–10 µM oxime. Normalize results against positive controls (e.g., H₂O₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.